2-bromo-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide
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Overview
Description
2-bromo-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound features a 2-oxoindoline moiety, which is a common scaffold in medicinal chemistry due to its potential therapeutic properties .
Preparation Methods
The synthesis of 2-bromo-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide typically involves the reaction of 2-oxoindoline with a sulfonamide derivative under specific conditions. The reaction conditions often include the use of a base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-bromo-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and coupling partners. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and protein interactions.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-bromo-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide can be compared with other similar compounds, such as:
2-oxoindoline derivatives: These compounds share the 2-oxoindoline scaffold and may exhibit similar biological activities.
Sulfonamide derivatives: These compounds contain the sulfonamide group and are known for their diverse therapeutic properties.
The uniqueness of this compound lies in its specific combination of the 2-oxoindoline and sulfonamide moieties, which may confer unique biological activities and chemical reactivity .
Properties
IUPAC Name |
2-bromo-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3S/c15-11-3-1-2-4-13(11)21(19,20)17-10-5-6-12-9(7-10)8-14(18)16-12/h1-7,17H,8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USSSZRUFSHWPAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Br)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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